7-Tetradecene

Gas Chromatography Retention Index Stereoisomer Separation

When procuring 7-Tetradecene, stereochemical specification is non-negotiable. The (E)-isomer (CAS 41446-63-3) differs measurably from the (Z)-isomer in Kovats Retention Index (1374 vs. 1367), chromatographic behavior, and receptor-level biological activity. In olefin metathesis, it is the signature product of Grubbs-catalyzed 1-octene conversion; using the wrong isomer invalidates catalyst screening data. This ≥97% pure trans-7-tetradecene ensures reproducible analytical method validation, unambiguous reaction monitoring, and defensible semiochemical studies. Confirm CAS 41446-63-3 on your requisition.

Molecular Formula C14H28
Molecular Weight 196.37 g/mol
CAS No. 41446-63-3
Cat. No. B6595692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Tetradecene
CAS41446-63-3
Molecular FormulaC14H28
Molecular Weight196.37 g/mol
Structural Identifiers
SMILESCCCCCCC=CCCCCCC
InChIInChI=1S/C14H28/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h13-14H,3-12H2,1-2H3/b14-13+
InChIKeyUBDIXSAEHLOROW-BUHFOSPRSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (E)-7-Tetradecene (CAS 41446-63-3): A Defined trans-Alkene for Stereochemically Sensitive Research


(E)-7-Tetradecene (CAS 41446-63-3), also known as trans-7-tetradecene, is a C14 internal alkene with the molecular formula C14H28 and a molecular weight of 196.37 g/mol [1]. It is characterized by a central (E)-configured double bond between carbons 7 and 8, placing it within the class of unsaturated aliphatic hydrocarbons . This specific stereoisomer is a colorless to light yellow clear liquid with a density of 0.764 g/mL at 25°C and a boiling point of 250°C . Its well-defined structure and purity, typically >97.0% (GC) , make it a critical model compound in catalysis and a valuable reference in analytical and semiochemical research, distinguishing it from its geometric isomer and terminal alkene analogs.

Why '7-Tetradecene' is an Insufficient Specification: The Critical Role of Stereochemistry and Double-Bond Position in Research Outcomes


Specifying '7-Tetradecene' without its precise (E)- or (Z)- stereochemistry is a critical procurement error for research and industrial applications. The (E)- and (Z)- geometric isomers of 7-tetradecene exhibit quantifiably different physical properties, chromatographic behavior, and biological activity [1]. Furthermore, the internal position of the double bond at carbon 7 fundamentally alters its chemical reactivity compared to terminal alkenes like 1-tetradecene . The evidence below demonstrates that substituting one isomer or analog for another can invalidate analytical methods, alter reaction pathways and product distributions in catalytic studies, and render biological or ecological studies irrelevant due to the stereospecificity of receptor-ligand interactions in semiochemical systems.

Quantitative Evidence for Differentiating (E)-7-Tetradecene (CAS 41446-63-3) from Closest Analogs and Isomers


Differential Chromatographic Retention: (E)- vs. (Z)-7-Tetradecene on Squalane

The (E)- and (Z)- isomers of 7-tetradecene are baseline separable by gas chromatography. On a non-polar squalane capillary column at 100°C, (E)-7-tetradecene (CAS 41446-63-3) exhibits a Kovats Retention Index of 1374, while its (Z)- isomer (CAS 41446-60-0) has a significantly lower index of 1367 [1]. This difference of 7 index units is a reliable diagnostic for identity and purity confirmation, as documented in the seminal work by Soják et al. [2].

Gas Chromatography Retention Index Stereoisomer Separation Analytical Chemistry

Catalytic Metathesis Selectivity: (E)-7-Tetradecene as the Thermodynamically Favored Major Product

In the metathesis of 1-octene catalyzed by Grubbs 1st generation catalyst at 25°C, the kinetically favored product is trans-7-tetradecene, which also represents the thermodynamically favored state [1]. Experimental studies combining NMR and GC/MSD confirm that trans-7-tetradecene is the major product, formed via a rapid and favorable catalytic pathway [2]. This is in stark contrast to the (Z)- isomer, which would require a stereospecific synthetic route to obtain as the major product [3].

Olefin Metathesis Catalysis Green Chemistry Stereoselective Synthesis

Physicochemical Property Benchmarking: (E)-7-Tetradecene vs. 1-Tetradecene

The position of the double bond significantly impacts the physical properties of long-chain alkenes. (E)-7-Tetradecene, an internal alkene, has a reported density of 0.764 g/mL at 25°C and a boiling point of 250°C . Its terminal isomer, 1-Tetradecene (CAS 1120-36-1), exhibits a lower density of 0.7713 g/mL at 20°C and a lower boiling point of 251°C at 760 mmHg [1]. While the boiling points are similar, the density difference is notable and can influence solvent selection and phase behavior in chemical processes and formulations.

Physical Chemistry Solvent Selection Process Engineering Chemical Engineering

High-Value Research and Industrial Applications for (E)-7-Tetradecene (CAS 41446-63-3) Driven by Quantitative Evidence


Reference Standard for GC-MS and Chromatographic Method Development

As a pure, defined stereoisomer with a well-characterized Kovats Retention Index (1374 on squalane at 100°C), (E)-7-tetradecene serves as an ideal reference standard for the development and validation of gas chromatography-mass spectrometry (GC-MS) methods. Its retention index is distinct from its (Z)- isomer (1367), allowing for unambiguous identification and quantification of complex alkene mixtures in environmental, petrochemical, or biological samples [1].

Model Substrate and Product Standard in Olefin Metathesis Research

(E)-7-Tetradecene is a key compound for investigating the mechanisms and selectivity of olefin metathesis catalysts. Its formation as the major product in the Grubbs-catalyzed metathesis of 1-octene provides a clear, measurable outcome for catalyst screening and optimization studies [2]. Its well-defined trans geometry makes it a valuable standard for assessing catalyst stereoselectivity.

Physicochemical Benchmark for Process Development and Formulation

The distinct physicochemical properties of (E)-7-tetradecene, including its density (0.764 g/mL at 25°C), are crucial for its use in chemical process development. These data points are essential for process engineers and formulators for accurate modeling of phase behavior, solvent selection, and the design of reactions involving internal alkenes .

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